molecular formula C14H12N2O B8501361 1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl-

1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl-

Cat. No.: B8501361
M. Wt: 224.26 g/mol
InChI Key: VTISKZAZNQZMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl- is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindol-1-one,7-amino-2,3-dihydro-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

7-amino-4-phenyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C14H12N2O/c15-12-7-6-10(9-4-2-1-3-5-9)11-8-16-14(17)13(11)12/h1-7H,8,15H2,(H,16,17)

InChI Key

VTISKZAZNQZMPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner to Step 2 of Example 1, 7-amino-4-bromoisoindolinone (250 mg, 1.10 mmol) was dissolved in acetonitrile (15 mL), and the solution was treated with phenylboronic acid (402 mg, 3.30 mmol), palladium acetate (20 mg, 0.088 mmol), tri(o-tolyl)phosphine (53.6 mg, 0.176 mmol) and triethylamine (1.53 mL, 11.0 mmol), followed by purification by preparative thin-layer chromatography (chloroform/methanol=15/1, chloroform/acetonitrile=6/1) to obtain 7-amino-4-phenylisoindolinone (219 mg, yield 89%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
53.6 mg
Type
reactant
Reaction Step Two
Quantity
1.53 mL
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

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